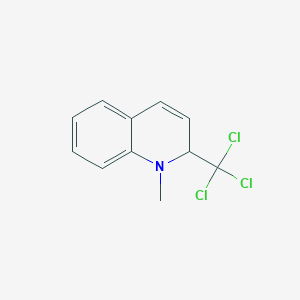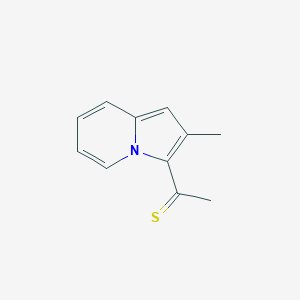
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
The mechanism of action of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one is not fully understood. However, several studies have suggested that it may exert its biological effects through the modulation of various signaling pathways. For example, it has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity. Additionally, this compound has been found to possess antioxidant activity, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using this compound is its potential toxicity. Like many other chemical compounds, 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one may exhibit toxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research involving 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one. One area of interest is the development of novel anticancer drugs based on this compound. Several studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more potent and selective derivatives. Finally, more studies are needed to evaluate the safety and toxicity of this compound, which will be critical for its potential use in clinical settings.
合成方法
The synthesis of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one can be achieved through a variety of methods. One of the most common methods involves the reaction of 3-chloro-2-methylaniline with 2-cyanobenzaldehyde in the presence of a base. The resulting product is then subjected to a cyclization reaction to obtain the final compound.
科学研究应用
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown promising antimicrobial activity against a variety of bacterial and fungal strains.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-12(16)6-4-8-13(10)18-9-17-15(19)11-5-2-3-7-14(11)18/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTADFVKLFDJKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=NC(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

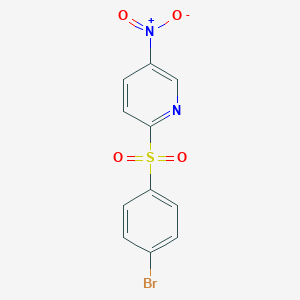
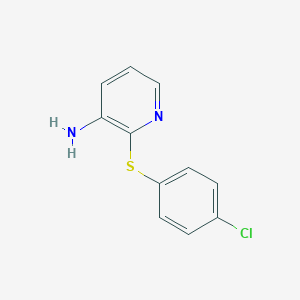
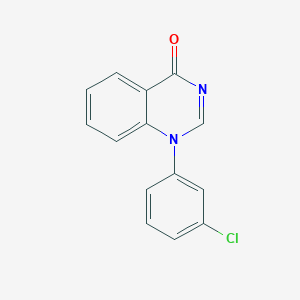
![1-{6-[(4-Methylphenyl)sulfanyl]pyridin-3-yl}-3-phenylurea](/img/structure/B432443.png)
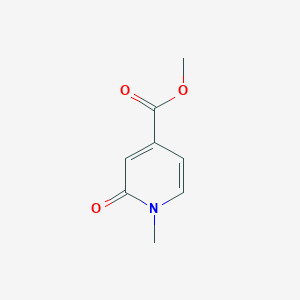

![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B432602.png)
![2-[(4-Bromo-3-methylphenyl)sulfonyl]-5-nitropyridine](/img/structure/B432613.png)
![2-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B432617.png)
![4-{[6-(4-Isopropyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B432620.png)


